molecular formula C7H5N3O2 B1363797 Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 25940-35-6

Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Cat. No. B1363797
CAS RN: 25940-35-6
M. Wt: 163.13 g/mol
InChI Key: HNYVPKNVKSTVJO-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is used as a chemical, pharmaceutical intermediate, and reagent . It is an important raw material and intermediate used in pharmaceuticals, agro-based, and dye stuff fields .


Synthesis Analysis

The synthesis of Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves various methods. One method involves the 1,3-dipolar cycloaddition reaction with ethyl propionate and N-aminopyridine sulfates synthesized by the reactions of substituted pyridines and hydroxylamine-O-sulfonic acid .


Molecular Structure Analysis

The molecular structure of Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid has been analyzed using various techniques such as IR spectroscopy and NMR .


Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid derivatives are obtained from 1,3-dipolar cycloaddition reaction with ethyl propionate and N-aminopyridine sulfates synthesized by the reactions of substituted pyridines and hydroxylamine-O-sulfonic acid .


Physical And Chemical Properties Analysis

Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a colorless solid with a melting point of 302–304 °C . It has been characterized using IR and NMR spectroscopy .

Scientific Research Applications

  • Fluorescent Probes and Biomarkers

    • Results : PPs have been used as lipid droplet biomarkers for cancer cells, demonstrating their versatility .
  • Hepatitis C Virus Inhibitors

    • Results : These compounds show promise in combating viral infections .
  • Serotonin 5-HT6 Receptor Antagonists

    • Results : Potential therapeutic agents for neurological disorders .
  • Kinase Inhibitors

    • Results : Research hotspot for antitumor drugs .
  • PET Tumor Imaging Agents

    • Results : Potential tools for non-invasive cancer diagnosis .
  • Inhibitors of Amyloid (β)-Peptide 1–42 Aggregation

    • Results : Promising candidates for therapeutic intervention .

Safety And Hazards

Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-7(12)5-4-9-10-3-1-2-8-6(5)10/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNYVPKNVKSTVJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(C=N2)C(=O)O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70365572
Record name Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70365572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

CAS RN

25940-35-6
Record name Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70365572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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